5,6-Dimethylbenzo[d]thiazole
Overview
Description
5,6-Dimethylbenzo[d]thiazole: is a heterocyclic aromatic organic compound that consists of a benzene ring fused to a thiazole ring The thiazole ring contains both sulfur and nitrogen atoms, making it a versatile scaffold in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylbenzo[d]thiazole typically involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method is the condensation of 2-aminobenzenethiol with 3,4-dimethylbenzaldehyde under acidic conditions, followed by cyclization to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
Chemistry: 5,6-Dimethylbenzo[d]thiazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. Derivatives of this compound have shown promising results in inhibiting the growth of various bacterial and cancer cell lines .
Medicine: The compound and its derivatives are being investigated for their potential as therapeutic agents. They exhibit a range of pharmacological activities, including anti-inflammatory, antiviral, and antifungal properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and rubber accelerators. Its unique chemical properties make it suitable for use in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of 5,6-Dimethylbenzo[d]thiazole varies depending on its application. In antimicrobial activity, the compound is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer activity, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with various biological macromolecules is a key factor in its activity .
Comparison with Similar Compounds
Benzothiazole: Similar structure but lacks the dimethyl groups at positions 5 and 6.
2-Methylbenzothiazole: Contains a methyl group at position 2 instead of dimethyl groups at positions 5 and 6.
6-Methylbenzo[d]thiazole: Contains a single methyl group at position 6.
Uniqueness: 5,6-Dimethylbenzo[d]thiazole is unique due to the presence of two methyl groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. The dimethyl substitution can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules .
Properties
IUPAC Name |
5,6-dimethyl-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUXKZBRYRPIPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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